molecular formula C17H17Cl2NO3 B6574052 2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105230-61-2

2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

Cat. No.: B6574052
CAS No.: 1105230-61-2
M. Wt: 354.2 g/mol
InChI Key: NCQJFHQNRURPQB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms on the benzene ring and an ethoxyphenoxyethyl group attached to the nitrogen atom of the benzamide structure

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Benzamides are found in many drugs and can have various mechanisms of action depending on the specific compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand the potential hazards and safety precautions needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
  • 3,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
  • 2,6-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

Uniqueness

2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxyphenoxyethyl group also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)15-11-12(18)3-8-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQJFHQNRURPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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